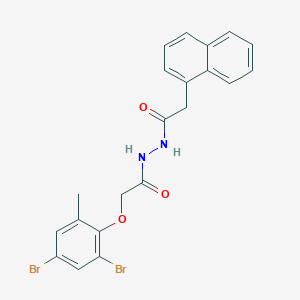![molecular formula C22H26I2N2O4 B321321 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide](/img/structure/B321321.png)
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide is a complex organic compound characterized by the presence of iodine and methoxy groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide typically involves multiple steps, starting with the iodination of benzene derivatives. The process includes:
Iodination: Introduction of iodine atoms to the benzene ring using iodine and an oxidizing agent like nitric acid.
Amidation: Formation of the amide bond by reacting the iodinated benzene derivative with hexylamine.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the amide bond to an amine using reducing agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions where iodine atoms are replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives with different halogens.
Scientific Research Applications
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-N-{6-[(3-iodo-4-methylbenzoyl)amino]hexyl}-4-methylbenzamide
- 3-iodo-N-{6-[(3-iodo-4-ethoxybenzoyl)amino]hexyl}-4-ethoxybenzamide
Uniqueness
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C22H26I2N2O4 |
|---|---|
Molecular Weight |
636.3 g/mol |
IUPAC Name |
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H26I2N2O4/c1-29-19-9-7-15(13-17(19)23)21(27)25-11-5-3-4-6-12-26-22(28)16-8-10-20(30-2)18(24)14-16/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
USMHUGNCCHBEOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)OC)I)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)OC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-N-[4-(4-{[(4-ethylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B321238.png)
![2-(4-ethylphenoxy)-N-(2-{[(4-ethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B321241.png)

![2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321245.png)
![(1S,2R)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B321247.png)
![2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321248.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B321249.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(phenylsulfonyl)hydrazino]butanamide](/img/structure/B321250.png)
![2-({4-[(4-Methoxyanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321253.png)

![2-({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321255.png)
![2-({4-[(Acetylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321257.png)
![2-{[4-(Morpholin-4-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321258.png)
![2-({4-[(4-Methylpiperidin-1-yl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321259.png)
